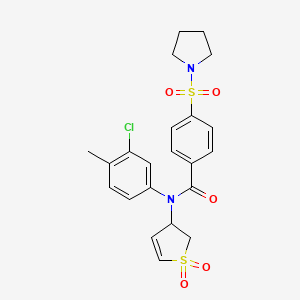
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23ClN2O5S2 and its molecular weight is 495.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound with potential biological activity that warrants thorough investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22ClN3O4S, with a molecular weight of approximately 397.82 g/mol. The structure features a chloro-substituted aromatic ring, a thiophene moiety, and a sulfonamide group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O4S |
| Molecular Weight | 397.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | 863008-02-0 |
Research indicates that this compound may exhibit various mechanisms of action. Preliminary studies suggest it could act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For example:
- Enzyme Inhibition : The sulfonamide group may interact with carbonic anhydrase or other similar enzymes, potentially affecting pH regulation in tissues.
- Receptor Modulation : The compound could influence neurotransmitter receptors due to the presence of the pyrrolidine moiety, which is known to interact with various neuroreceptors.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene ring and sulfonamide group could enhance this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Emerging evidence suggests potential anticancer properties. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiophene-based compounds against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application for this compound in treating bacterial infections .
- Anticancer Research : In a recent publication in Cancer Letters, researchers investigated the effects of sulfonamide derivatives on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : A pharmacological study highlighted the interaction of pyrrolidine derivatives with dopamine receptors, indicating potential applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S2/c1-16-4-7-18(14-21(16)23)25(19-10-13-31(27,28)15-19)22(26)17-5-8-20(9-6-17)32(29,30)24-11-2-3-12-24/h4-10,13-14,19H,2-3,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXJTFTKVRMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














